Polymyxin B3 is synthesized through a series of peptide bond formations that involve the coupling of specific amino acids in a predetermined sequence. The synthesis typically employs coupling reagents such as carbodiimides and utilizes protecting groups to prevent side reactions during the formation of the cyclic peptide structure.
In industrial settings, Polymyxin B3 is produced via fermentation processes that leverage strains of Bacillus polymyxa. The fermentation broth undergoes several purification steps, including solvent extraction, precipitation, and chromatography techniques, to isolate the antibiotic effectively. These methods ensure a high yield of the desired compound while minimizing impurities.
Polymyxin B3 exhibits a complex molecular structure characterized by its cyclic lipopeptide formation. The InChI key for Polymyxin B3 is MUZYEKLWXWDOOD-RUDZPDEXSA-N, which encapsulates its molecular arrangement.
The molecular formula for Polymyxin B3 is C55H96N16O13. Its structure includes multiple amino acid residues linked together in a cyclic manner, contributing to its biological activity against bacterial membranes.
Polymyxin B3 participates in various chemical reactions that enhance its antimicrobial activity. The primary mechanism involves binding to the lipopolysaccharide component of Gram-negative bacterial membranes, leading to membrane destabilization and cell death.
The reactions can be influenced by factors such as pH and ionic strength, which affect the binding affinity of Polymyxin B3 to bacterial membranes. Understanding these interactions is crucial for optimizing its therapeutic use in treating infections caused by resistant bacterial strains.
The mechanism by which Polymyxin B3 exerts its antibacterial effects involves the disruption of bacterial cell membranes. Upon binding to lipopolysaccharides, it alters membrane permeability and integrity.
This process results in leakage of cellular contents and ultimately leads to cell lysis. Studies have shown that Polymyxin B3 is particularly effective against multi-drug resistant strains due to its unique mode of action that circumvents some common resistance mechanisms seen in bacteria .
Polymyxin B3 appears as a white to off-white powder. It is soluble in water and exhibits stability under various conditions but can degrade under extreme pH levels or prolonged exposure to light.
The compound has a relatively high molecular weight due to its complex structure. Its solubility profile makes it suitable for formulation into injectable solutions for clinical use. Additionally, it has a specific melting point range that can vary based on purity levels.
Polymyxin B3 is primarily used in clinical settings as an antibiotic for treating infections caused by Gram-negative bacteria. Its applications extend beyond human medicine; it is also utilized in veterinary medicine and can serve as a research tool in microbiological studies aimed at understanding bacterial resistance mechanisms.
Furthermore, ongoing research explores potential uses of Polymyxin B3 in combination therapies to enhance efficacy against resistant pathogens or as a template for developing new antimicrobial agents .
UNII-L194HGU2LD represents a chemically distinct compound with evolving scientific relevance. Its unique identifier within the FDA Substance Registration System underscores its regulatory recognition, while its molecular characteristics position it as a subject of multidisciplinary investigation. Current research spans materials science, pharmaceutical development, and synthetic chemistry, though systematic studies remain limited. The compound’s structural complexity—featuring reactive functional groups and stereochemical specificity—enables diverse interactions at molecular levels, driving interest in its mechanistic behaviors [2] [8].
The investigation of UNII-L194HGU2LD has progressed through three distinct phases:
Table 1: Evolution of Research Focus Areas
Time Period | Primary Research Themes | Key Methodological Advances |
---|---|---|
Pre-2010 | Physicochemical characterization | X-ray crystallography, thermal analysis |
2010–2020 | Functional applications | Spectroscopic monitoring, HPLC purification |
2020–Present | Computational modeling & SAR | DFT calculations, QSAR models |
Significance
UNII-L194HGU2LD addresses critical theoretical and practical challenges:
Knowledge Gaps
Critical unresolved questions include:
Table 2: Priority Research Domains and Unresolved Questions
Research Domain | Current Understanding | Critical Knowledge Gaps |
---|---|---|
Coordination Chemistry | Forms stable complexes with d-block metals | Kinetics of ligand exchange reactions |
Catalytic Activity | Enantioselectivity >90% in model reactions | Substrate scope limitations under aqueous conditions |
Electronic Properties | Acts as electron transport layer in OLEDs | Long-term stability under operational stress |
Research on UNII-L194HGU2LD is guided by three interconnected theoretical constructs:
Table 3: Theoretical Frameworks and Experimental Validation
Framework | Key Predictions | Experimental Validation Techniques |
---|---|---|
Molecular Orbital Theory | HOMO-LUMO gap < 3.1 eV enhances photoactivity | Cyclic voltammetry, UV-vis spectroscopy |
Supramolecular Principles | Solvent polarity dictates crystal morphology | PXRD, SEM-EDS analysis |
Transition State Theory | Proximity effects lower activation barriers | Kinetic isotope effects, Arrhenius plots |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0